molecular formula C21H26ClN5O3 B237552 (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro CAS No. 130192-64-2

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro

Cat. No.: B237552
CAS No.: 130192-64-2
M. Wt: 831 g/mol
InChI Key: MEJRNZJOZJHDQF-MJCSRRAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro” is a complex organic molecule with multiple functional groups, including amino, oxo, and imidazole groups. This compound is likely to have significant biological activity due to its intricate structure and the presence of various reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between amino acids.

    Protection and Deprotection Steps: Protecting groups like Boc or Fmoc are used to protect reactive sites during intermediate steps.

    Oxidation and Reduction Reactions: To introduce oxo groups or reduce specific functional groups.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers for efficiency and precision. The process may also include large-scale chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the sulfur or amino groups.

    Reduction: Reduction reactions could target the oxo groups to form alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions would depend on the specific conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Could be investigated for its potential as a drug candidate.

    Industry: May be used in the synthesis of specialized materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds interact with proteins or enzymes, altering their function. The molecular targets could include enzymes involved in metabolic pathways, and the pathways affected could range from signal transduction to gene expression.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar functional groups.

    Proteins: Larger, more complex molecules with similar reactive sites.

    Small Molecule Drugs: Compounds with similar functional groups used in medicinal chemistry.

Uniqueness

This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which could confer unique biological activity or chemical reactivity.

Properties

CAS No.

130192-64-2

Molecular Formula

C21H26ClN5O3

Molecular Weight

831 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H58N10O9S/c1-21(2)15-27(35(54)45-26(33(40)52)13-14-58-5)47-36(55)29(17-24-18-41-20-43-24)44-30(49)19-42-38(57)32(22(3)4)48-37(56)28(16-23-9-7-6-8-10-23)46-34(53)25(39)11-12-31(50)51/h6-10,18,20-22,24-29,32H,11-17,19,39H2,1-5H3,(H2,40,52)(H,42,57)(H,44,49)(H,45,54)(H,46,53)(H,47,55)(H,48,56)(H,50,51)/t24?,25-,26-,27-,28-,29-,32-/m0/s1

InChI Key

MEJRNZJOZJHDQF-MJCSRRAWSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N

sequence

EFVGXLM

Synonyms

21-glutamyl-22-phenylalanyl-GRP (21-27)
gastrin releasing peptide (21-27), Glu(21)-Phe(22)-
Glu(21)-Phe(22)-gastrin releasing peptide (21-27)
Glu(21)-Phe(22)-GRP(21-27)

Origin of Product

United States

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